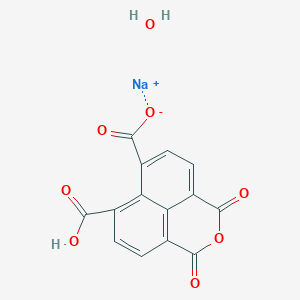
1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride, also known as naphthalene tetracarboxylic dianhydride (NTDA), is a white crystalline compound that is widely used in scientific research. This compound has a unique structure that makes it useful in various applications, such as in the synthesis of polymers, composites, and organic electronic materials.
科学研究应用
NTDA has been widely used in scientific research due to its unique structure and properties. It has been used in the synthesis of various polymers, such as polyimides, polyamide-imides, and polybenzoxazines. These polymers have excellent thermal stability, mechanical properties, and chemical resistance, making them useful in various applications such as coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of NTDA is not fully understood. However, it is believed that NTDA reacts with various functional groups, such as amines and alcohols, to form imide and ester linkages. This reaction leads to the formation of a cross-linked network, which gives the polymers their unique properties.
生化和生理效应
There is limited information on the biochemical and physiological effects of NTDA. However, studies have shown that NTDA is not toxic to cells and does not cause significant changes in cell morphology or viability. Additionally, NTDA has been shown to have low cytotoxicity and genotoxicity, making it a promising candidate for biomedical applications.
实验室实验的优点和局限性
One of the main advantages of using NTDA in lab experiments is its ability to form highly cross-linked polymers with excellent thermal stability and mechanical properties. Additionally, NTDA is easy to synthesize and can be obtained in high purity. However, one of the limitations of using NTDA is its limited solubility in water, which can make it difficult to use in aqueous-based systems.
未来方向
There are several future directions for the use of NTDA in scientific research. One potential application is in the development of new materials for energy storage and conversion. NTDA-based polymers have shown promise as electrode materials for lithium-ion batteries and supercapacitors. Additionally, NTDA-based materials have potential applications in the field of biomedicine, such as in drug delivery and tissue engineering. Further research is needed to fully understand the properties and potential applications of NTDA-based materials.
Conclusion:
In conclusion, NTDA is a unique compound that has been widely used in scientific research due to its ability to form highly cross-linked polymers with excellent thermal stability and mechanical properties. NTDA has potential applications in various fields, such as energy storage, biomedicine, and electronics. Further research is needed to fully understand the properties and potential applications of NTDA-based materials.
合成方法
NTDA can be synthesized by the reaction of 1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride tetracarboxylic acid with acetic anhydride. This reaction produces NTDA as a white crystalline solid that is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide. The purity of NTDA can be improved by recrystallization from hot acetic acid.
属性
CAS 编号 |
141193-56-8 |
|---|---|
产品名称 |
1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride |
分子式 |
C14H7NaO8 |
分子量 |
326.19 g/mol |
IUPAC 名称 |
sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate |
InChI |
InChI=1S/C14H6O7.Na.H2O/c15-11(16)5-1-3-7-10-8(14(20)21-13(7)19)4-2-6(9(5)10)12(17)18;;/h1-4H,(H,15,16)(H,17,18);;1H2/q;+1;/p-1 |
InChI 键 |
RDJGLPAABZYBBS-UHFFFAOYSA-M |
手性 SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |
SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |
规范 SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |
其他 CAS 编号 |
141193-56-8 |
同义词 |
1,3-dioxo-1H,3H-naphtho(1,8-cd)pyran-6,7-dicarboxylate 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride, monosodium salt, monohydrate 1,4,5,8-NTCAA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



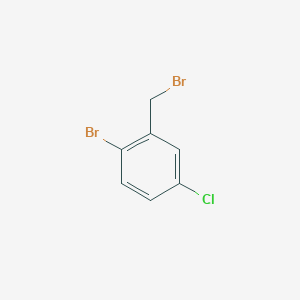
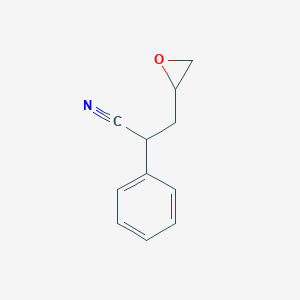
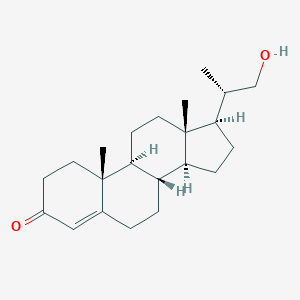
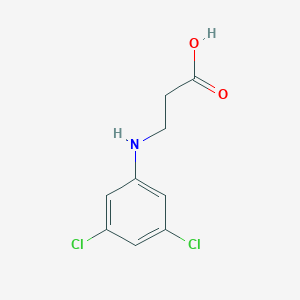
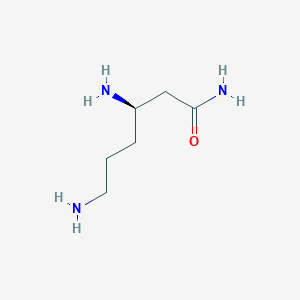
![[6'-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B131896.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)
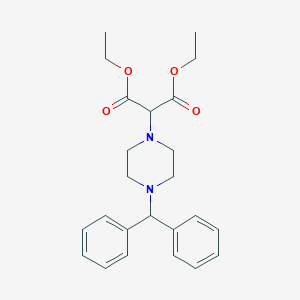
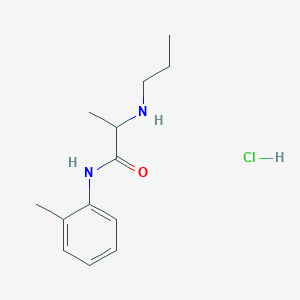
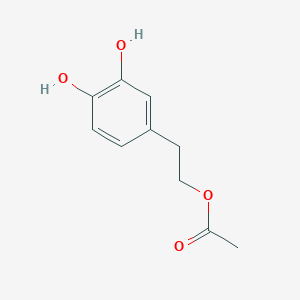
![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
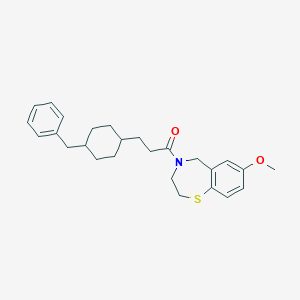
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)